

Application Note: Interpreting the ¹H NMR Spectrum of N-(4-Acetylphenyl)acetamide

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Compound of Interest		
Compound Name:	N-(4-Acetylphenyl)acetamide	
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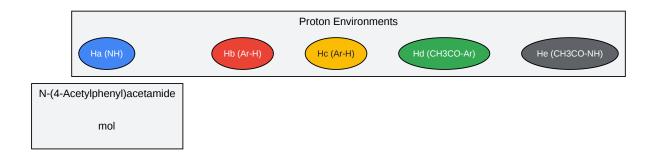
Introduction

N-(4-Acetylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, possesses a chemical structure whose integrity is crucial for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed guide to interpreting the ¹H NMR spectrum of **N-(4-Acetylphenyl)acetamide**, including experimental protocols and data analysis.

Molecular Structure and Proton Environments

N-(4-Acetylphenyl)acetamide (C₁₀H₁₁NO₂) has four distinct proton environments, which give rise to specific signals in the ¹H NMR spectrum. Understanding these environments is fundamental to accurate spectral interpretation.





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Caption: Chemical structure and proton environments of **N-(4-Acetylphenyl)acetamide**.

¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for **N-(4-Acetylphenyl)acetamide** recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	10.18	S	-	1H	Amide N-H
2	7.90	d	8.8	2H	Aromatic C-H (ortho to acetyl)
3	7.66	d	8.8	2H	Aromatic C-H (ortho to acetamido)
4	2.52	S	-	3H	Acetyl CH₃
5	2.08	S	-	3H	Acetamido CH₃



Spectral Interpretation

The ¹H NMR spectrum of **N-(4-Acetylphenyl)acetamide** in DMSO-d₆ displays five distinct signals, corresponding to the different proton environments in the molecule.

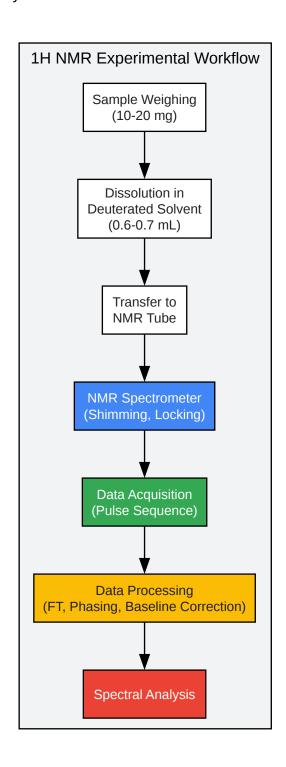
- Amide Proton (10.18 ppm): The singlet at 10.18 ppm corresponds to the amide proton (-NH).
 Its downfield chemical shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. It appears as a singlet as it does not have any adjacent protons to couple with.
- Aromatic Protons (7.90 and 7.66 ppm): The aromatic region of the spectrum shows two doublets at 7.90 and 7.66 ppm.[1] This "doublet of doublets" pattern is characteristic of a para-substituted benzene ring. The protons at 7.90 ppm are assigned to the aromatic protons ortho to the electron-withdrawing acetyl group, which are more deshielded. The protons at 7.66 ppm are assigned to the aromatic protons ortho to the electron-donating acetamido group. The coupling constant of 8.8 Hz is a typical value for ortho-coupling in aromatic systems.
- Acetyl Methyl Protons (2.52 ppm): The singlet at 2.52 ppm is assigned to the three protons of the methyl group of the acetyl moiety (-COCH₃). This signal is a singlet as there are no adjacent protons.
- Acetamido Methyl Protons (2.08 ppm): The singlet at 2.08 ppm corresponds to the three
 protons of the methyl group of the acetamido moiety (-NHCOCH₃). This signal is also a
 singlet due to the absence of neighboring protons.

Experimental Protocols Sample Preparation

- Weigh approximately 10-20 mg of N-(4-Acetylphenyl)acetamide.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.



• Cap the NMR tube securely.



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Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.



¹H NMR Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
- Acquire the Free Induction Decay (FID) data.

Data Processing

- Apply a Fourier transform (FT) to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply baseline correction to obtain a flat baseline.
- Integrate the signals to determine the relative number of protons corresponding to each peak.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Conclusion

The ¹H NMR spectrum of **N-(4-Acetylphenyl)acetamide** provides a wealth of information that allows for its unambiguous identification and structural confirmation. By following the detailed protocols and interpretation guide presented in this application note, researchers, scientists, and drug development professionals can confidently utilize ¹H NMR spectroscopy for the quality control and characterization of this important chemical intermediate.

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References

- 1. rsc.org [rsc.org]
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